molecular formula C11H13ClN2 B3003909 (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1203861-83-9

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B3003909
CAS RN: 1203861-83-9
M. Wt: 208.69
InChI Key: XEELTWIZQHEAAZ-IUCAKERBSA-N
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Description

The compound (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane is a derivative of 2,5-diazabicyclo[2.2.1]heptane, which is a bicyclic structure containing two nitrogen atoms. The synthesis and study of this compound and its derivatives are of interest due to their potential applications in drug discovery and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been reported using various strategies. One approach involves starting from l-4-hydroxyproline, a readily available chiral pool, and employing a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This method has been optimized to yield the aminonitrile precursor with a good level of control over the stereochemistry . Another synthesis route utilizes the directed metalation strategy to introduce substituents at the C-position of the diazabicyclo[2.2.1]heptane ring . These methods provide access to a variety of substituted diazabicyclo[2.2.1]heptane derivatives for further functionalization and application.

Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized by X-ray crystallography. The crystal structure of a related compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, reveals that the diazabicyclo[2.2.1]heptane cages are protonated at the two nitrogen sites, and the structure is stabilized by a complex three-dimensional network of N—H⋯Br hydrogen bonds . This structural information is crucial for understanding the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

The reactivity of the 2,5-diazabicyclo[2.2.1]heptane derivatives has been explored in various chemical reactions. For instance, the addition of 2,4-dinitrobenzenesulphenyl chloride to a related compound, 2-methylenebicyclo[2.2.1]hept-5-ene, has been studied, providing insights into the regioselectivity and stereochemistry of the addition reaction . These studies contribute to a deeper understanding of the chemical behavior of diazabicyclo[2.2.1]heptane derivatives and their potential as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted 2,5-diazabicyclo[2.2.1]heptanes have been investigated using techniques such as 1H NMR spectroscopy. These studies have indicated the presence of multiple conformations in solution, which is significant for predicting the behavior of these compounds in different environments . Understanding these properties is essential for the development of new materials and pharmaceuticals based on the diazabicyclo[2.2.1]heptane scaffold.

properties

IUPAC Name

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-10-3-1-2-4-11(10)14-7-8-5-9(14)6-13-8/h1-4,8-9,13H,5-7H2/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEELTWIZQHEAAZ-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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